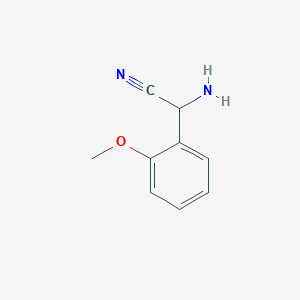
2-Amino-2-(2-methoxyphenyl)acetonitrile
Cat. No. B1601514
Key on ui cas rn:
96929-45-2
M. Wt: 162.19 g/mol
InChI Key: JBDLBUGZAALGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05079346
Procedure details


To a solution of 50.0 g (1.0 mol) of sodium cyanide, 53.5 g (1.0 mol) of ammonium chloride, and 60 mL of concentrated ammonium hydroxide in 400 mL of water was added 125 g (0.92 mol) of o-anisaldehyde in 400 aromatic C-C); of dry methanol. After the mixture was stirred for 3 h at 23° C., the methanol was removed under reduced pressure, and the residual solution containing the crude product was diluted with 500 mL of water and extracted with methylene chloride (2×400 mL), dried over sodium sulfate, and filtered; the solvent was subsequently removed under vacuum to give an orange oil. By means of column chromatography on silica gel using ethyl acetate as the eluent, the o-amino nitrile compound (A) was separated from the starting material and the side products; IR (neat) 2240 (w, --C≡N), 1600, 1500 cm1 (s, aromatic C=C); NMR (CDCL3) 1.03 (2 H, s, NH2), 3.90 (3 H, s, OCH3), 5.05 (1 H, s, CH), 7.15 (4 H m, ArH). The α-amino nitrile (yellow oil) was unstable as a free base; therefore it was either used immediately for the next reaction or converted to the tartarate salt.








Identifiers


|
REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[Cl-].[NH4+:5].[OH-].[NH4+].[CH:8](=O)[C:9]1[C:10]([O:15][CH3:16])=[CH:11][CH:12]=[CH:13][CH:14]=1.C([O-])(=O)C(C(C([O-])=O)O)O>O.C(OCC)(=O)C.CO>[NH2:5][CH:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16])[C:1]#[N:2] |f:0.1,2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
53.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
125 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(=CC=CC1)OC)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C(O)C(=O)[O-])(=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the mixture was stirred for 3 h at 23° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methanol was removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residual solution containing the crude product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was diluted with 500 mL of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride (2×400 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was subsequently removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an orange oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the o-amino nitrile compound (A) was separated from the starting material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
therefore it was either used immediately for the next reaction
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC(C#N)C1=C(C=CC=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
